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3-Methoxyestra-1(10),2,4-trien-17-ol

Cat. No.: B3432009
CAS No.: 94535-16-7
M. Wt: 286.4 g/mol
InChI Key: ULAADVBNYHGIBP-UHFFFAOYSA-N
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Description

Historical Context and Significance in Steroid Biochemistry Research

The study of 3-methylether-estradiol is intertwined with the broader history of steroid research. Following the initial discovery and characterization of estrogens like estradiol (B170435) in the early 20th century, scientific inquiry turned towards understanding their synthesis, metabolism, and the structure-activity relationships that govern their biological effects. oup.com The synthesis of derivatives such as 3-methylether-estradiol became crucial for this research.

Early investigations into estrogen derivatives were often aimed at creating compounds with modified properties, such as improved oral bioavailability or altered potency. wikipedia.org For instance, the methylation of the phenolic hydroxyl group at the C3 position, as seen in 3-methylether-estradiol, was found to influence the compound's interaction with estrogen receptors. oup.com This modification provided researchers with a tool to probe the specific structural requirements for receptor binding and activation.

Furthermore, the synthesis of 3-methylether-estradiol has been a subject of interest in organic chemistry, with various methods developed for its efficient preparation. nih.govchemistryviews.orgjst.go.jp These synthetic efforts have not only provided the necessary quantities of the compound for biological studies but have also contributed to the development of new synthetic methodologies in steroid chemistry. The use of 3-methylether-estradiol as a starting material for the synthesis of other important steroid derivatives, such as dienogest, further highlights its significance in the field. google.com

Role as an Endogenous Estrogen Metabolite and its Biological Context

Beyond its role as a synthetic tool, 3-methylether-estradiol is also recognized as a naturally occurring, or endogenous, metabolite of estrogens in the body. researchgate.net The metabolism of parent estrogens, estrone (B1671321) and estradiol, involves a series of enzymatic reactions, primarily hydroxylation and subsequent methylation. researchgate.netaacrjournals.org This metabolic process generates a variety of estrogen metabolites, each with its own distinct biological activity.

The formation of 3-methylether-estradiol occurs through the action of catechol-O-methyltransferase (COMT), an enzyme that methylates catechol estrogens. Specifically, the precursor 2-hydroxyestradiol (B1664083) is methylated to form 2-hydroxyestradiol-3-methyl ether. nih.govnih.gov The cytochrome P450 enzyme system, particularly isoforms CYP1A1 and CYP1A2, is involved in the initial hydroxylation of estrogens and can also metabolize 3-methylether-estradiol itself. researchgate.net

Detailed Research Findings

Compound NameChemical FormulaMolar MassKey Research Finding
3-Methylether-estradiolC19H26O2286.4 g/mol A synthetic derivative and natural metabolite of estradiol that interacts with estrogen receptors. ontosight.aicaymanchem.com
EstradiolC18H24O2272.38 g/mol The primary female sex hormone and parent compound of 3-methylether-estradiol. wikipedia.orgwikipedia.org
EstroneC18H22O2270.37 g/mol A less potent estrogen that is a precursor in the metabolic pathway leading to 3-methylether-estradiol. wikipedia.orgwikipedia.org
2-HydroxyestradiolC18H24O3288.38 g/mol A catechol estrogen and the direct precursor to 2-hydroxyestradiol-3-methyl ether. nih.gov
2-Hydroxyestrone (B23517)C18H22O3286.36 g/mol A major metabolite of estrone, part of the 2-hydroxylation pathway. aacrjournals.orgnih.gov
Mestranol (B1676317)C21H26O2310.43 g/mol A synthetic estrogen that is the 3-methyl ether of ethinylestradiol, synthesized from estrone methyl ether. wikipedia.org
DienogestC20H25NO2311.42 g/mol A progestin that can be synthesized from 3-methylether-estradiol. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B3432009 3-Methoxyestra-1(10),2,4-trien-17-ol CAS No. 94535-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAADVBNYHGIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915458
Record name 3-Methoxyestra-1(10),2,4-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94535-16-7
Record name 3-Methoxyestra-1(10),2,4-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Methylether Estradiol Analogues

Total Synthetic Routes for 3-Methylether-estradiol and Related Steroidal Structures

Achieving the correct stereochemistry at multiple chiral centers is a primary challenge in steroid synthesis. Modern asymmetric strategies have been developed to produce estradiol (B170435) methyl ethers in high enantiomeric purity.

One notable approach accomplishes an enantioselective total synthesis of estradiol methyl ether in a highly diastereo- and enantioselective manner. nih.gov A key step in this synthesis is a domino reaction involving a diphenylprolinol silyl ether-mediated Michael reaction of a nitroalkane, followed by an intramolecular aldol reaction. nih.gov This sequence constructs the A, C, and D rings of the steroid as a single isomer with excellent enantioselectivity. nih.gov The initial multi-step synthesis was optimized to improve its efficiency, reducing the process to five reaction vessels with four purifications, achieving a total yield of 15%. nih.gov

Table 1: Comparison of Stereoselective Synthesis Approaches for Estradiol Methyl Ethers
MethodKey ReactionReported Overall YieldEnantiomeric PurityReference
Hayashi et al.Domino Michael/intramolecular aldol reaction15% (optimized)High (single isomer) nih.gov
Posner et al.Asymmetric Michael addition to an unsaturated sulfoxide6.3% (for estrone (B1671321) methyl ether)≥97.3% nih.gov

The introduction of the methyl ether at the C3 position is a crucial step. This is typically achieved by the O-methylation of the phenolic hydroxyl group of estradiol or a related precursor.

A rapid and quantitative method for this transformation is "extractive alkylation". chemistryviews.org In this procedure, the estrogen is dissolved in an aqueous base and extracted as an ion pair with a tetraalkylammonium ion, such as tetrahexylammonium, into an organic solvent like methylene chloride. chemistryviews.org Within the organic phase, irreversible alkylation occurs upon the addition of methyl iodide. chemistryviews.org This phase-transfer catalysis method is highly effective for the 3-O-methylation of both estrone and estradiol. chemistryviews.org

A more direct and solvent-free approach, exemplifying the Williamson ether synthesis, has also been reported. This method involves reacting the alcohol (the phenolic hydroxyl of estradiol) directly with methyl iodide using potassium hydroxide (KOH) pellets as the base, without the need for a solvent. researchgate.net This procedure is general, provides good yields, and is scalable. researchgate.net

Table 2: O-Methylation Strategies for Estradiol
MethodKey ReagentsSolvent SystemKey FeaturesReference
Extractive AlkylationMethyl iodide, Tetrahexylammonium ionMethylene chloride / Aqueous baseRapid, quantitative, phase-transfer catalysis chemistryviews.org
Solvent-Free Williamson SynthesisMethyl iodide, Potassium hydroxide (pellets)NoneConvenient, good yields, no solvent required researchgate.net

Synthesis of Chemically Modified 3-Methylether-estradiol Derivatives for Research Applications

3-Methylether-estradiol serves as a scaffold for the synthesis of various chemically modified derivatives. These derivatives are often designed as probes to study biological systems, such as mapping the active sites of enzymes or receptors.

Derivatives containing reactive alkylating groups are valuable tools for affinity labeling studies. 16α-Bromoacetoxyestradiol 3-methyl ether is one such compound, designed to study the steroid binding site of human placental estradiol 17β-dehydrogenase.

The synthesis of this derivative is achieved through the condensation of estriol 3-methyl ether with bromoacetic acid. The reaction is facilitated by the coupling agent dicyclohexylcarbodiimide (DCC). A tritiated version of the compound can also be synthesized for radiolabeling studies by using [2-³H]bromoacetic acid as the reagent. This affinity label is a substrate for the target enzyme and can covalently modify amino acid residues like histidine within the active site.

2,4-Bis(bromomethyl)estradiol-17β 3-methyl ether (BBE2M) is a bifunctional alkylating steroid designed for research on estrogen receptors. The synthesis of BBE2M is accomplished by the chemical reduction of its corresponding estrone precursor.

The starting material, 2,4-bis(bromomethyl)estrone methyl ether, is treated with sodium borohydride (NaBH₄) in a methanolic solution. This reaction selectively reduces the C17-ketone of the estrone D-ring to a hydroxyl group, yielding the target estradiol derivative, BBE2M. This compound has been shown to covalently bind to the cytoplasmic estrogen receptor and can alkylate amino acids such as cysteine.

The introduction of a cyanomethyl group onto the estradiol methyl ether scaffold can produce derivatives with altered properties. While the direct synthesis of a 3-O-cyanomethyl ether of estradiol has been explored in the context of chemical protecting groups, the derivatization of 3-methylether-estradiol at other positions is also of interest. For instance, the synthesis of 14ß-cyanomethyl derivatives of estradiol has been reported, starting from 3-benzoyloxyestra-1,3,5(10),14,16-pentaen-17-yl acetate. This indicates that the steroid nucleus can be functionalized with a cyanomethyl group.

A plausible synthetic route to a cyanomethyl derivative of 3-methylether-estradiol would involve introducing the cyanomethyl group (–CH₂CN) onto the steroid backbone. Based on established methodologies for creating cyanomethyl ethers from alcohols, a similar reaction could be envisioned for other hydroxyl groups on the steroid or by functionalizing a C-H bond. The reaction typically involves an alcohol, a base (like sodium hydride), and an α-haloacetonitrile such as bromoacetonitrile or chloroacetonitrile.

Radiosynthesis and Radiolabeling Strategies for Tracer Development

The development of radiolabeled analogues of 3-methylether-estradiol is crucial for creating tracers for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These tracers are designed to bind to estrogen receptors (ER), allowing for the non-invasive visualization and quantification of ER expression in various tissues, which is particularly significant in the context of hormone-responsive cancers. The primary strategies for radiolabeling these analogues involve the incorporation of positron-emitting or gamma-emitting radionuclides, such as Iodine-125 ([¹²⁵I]), Iodine-123 ([¹²³I]), Fluorine-18 ([¹⁸F]), and Carbon-11 ([¹¹C]).

Research in this area has prominently featured radioiodination, particularly at the 17α-position of the steroid. A common and effective method for introducing radioiodine is through an iododestannylation reaction. This involves the synthesis of a trialkylstannyl precursor, typically a (tri-n-butylstannyl)-vinyl intermediate, which then undergoes electrophilic substitution with a radioiodide species.

For instance, the 3-O-methyl ethers of 17α-[¹²⁵I]iodovinylestradiol and 17α-[¹²⁵I]iodovinyl-11β-methoxyestradiol have been successfully prepared using this strategy. nih.gov The synthesis starts from the corresponding (tri-n-butylstannyl)-vinyl intermediates and proceeds to the final radiolabeled products at the no-carrier-added level with high isolated yields of 95% and 89%, respectively. nih.gov This method demonstrates a reliable pathway to generate high-purity radioligands. Similarly, both the (E) and (Z) isomers of [¹²⁵I]-3-methoxy-17α-iodovinylestra-1,3,5(10),6-tetraen-17β-ol were synthesized via radioiododestannylation of their respective tributylstannyl precursors, highlighting the stereoselectivity of the reaction. nih.gov

The rationale for methylating the C3-hydroxyl group is to investigate its effect on the biological properties of the tracer, such as tissue distribution and metabolic stability. Studies comparing the 3-O-methylated radioligands to their parent 3-hydroxy compounds have been conducted. While the [¹²⁵I]VE₂-3-O-Me analogue showed lower initial uptake in target tissues compared to its parent compound, the [¹²⁵I]VME₂-3-O-Me analogue demonstrated comparably high uterine uptake and superior uterus-to-blood ratios at later time points. nih.gov This suggests that metabolic cleavage of the 3-O-methyl group may occur in vivo, regenerating the parent compound which is then effectively trapped by the target tissue. nih.gov These findings indicate that an analogue like Iodine-123-labeled VME₂-3-O-Me could be a promising candidate for in vivo gamma imaging. nih.gov

While radioiodination is a well-documented strategy, other labeling approaches are also relevant. For the synthesis of [¹⁸F]-labeled estradiol derivatives, precursors involving ether protecting groups at the C3 position, such as a methoxymethyl (MOM) group, have been utilized. In one approach, 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone was used as a stable, crystalline precursor for nucleophilic fluorination with [¹⁸F]fluoride ion to produce [¹⁸F]16α-fluoroestradiol. nih.gov This demonstrates the utility of C3-ether functionalities in the synthetic route for introducing Fluorine-18, even if the final product in this case is not a 3-methyl ether.

The table below summarizes key research findings on the radiosynthesis of 3-methylether-estradiol analogues.

RadiotracerPrecursorIsotopeSynthetic MethodRadiochemical Yield (decay corrected)Ref.
17α-[¹²⁵I]iodovinylestradiol-3-methyl ether(E)-17α-(2-Tri-n-butylstannyl)vinylestradiol-3-methyl ether¹²⁵IIododestannylation95% nih.gov
17α-[¹²⁵I]iodovinyl-11β-methoxyestradiol-3-methyl ether(E)-17α-(2-Tri-n-butylstannyl)vinyl-11β-methoxyestradiol-3-methyl ether¹²⁵IIododestannylation89% nih.gov
(E)-[¹²⁵I]-3-methoxy-17α-iodovinylestra-1,3,5(10),6-tetraen-17β-ol(E)-3-Methoxy-17α-(tributylstannyl)vinylestra-1,3,5(10),6-tetraen-17β-ol¹²⁵IRadioiododestannylationNot Reported nih.gov
(Z)-[¹²⁵I]-3-methoxy-17α-iodovinylestra-1,3,5(10),6-tetraen-17β-ol(Z)-3-Methoxy-17α-(tributylstannyl)vinylestra-1,3,5(10),6-tetraen-17β-ol¹²⁵IRadioiododestannylationNot Reported nih.gov

Metabolism and Biotransformation Pathways of 3 Methylether Estradiol

Enzymatic Demethylation of 3-Methylether-estradiol

The initial and most significant metabolic step for 3-Methylether-estradiol is the removal of the methyl group at the C-3 position. This O-demethylation reaction is a critical activation step, converting the parent compound into its biologically active counterpart, estradiol (B170435).

The 3-demethylation of estradiol 3-methyl ether is catalyzed by specific isoforms of the Cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov Research has identified CYP1A1 and CYP1A2 as the primary enzymes responsible for this biotransformation. researchgate.netnih.gov Both isoforms convert estradiol 3-methyl ether into estradiol, although with different efficiencies. researchgate.netnih.gov This reaction is essential as it unmasks the phenolic hydroxyl group at the C-3 position, which is crucial for binding to and activating estrogen receptors.

The kinetic parameters for this reaction have been studied, highlighting the relative contributions of each isoform. researchgate.netnih.gov

EnzymeVmax (pmol/min/pmol P450)
CYP1A1 0.07
CYP1A2 0.02
This table displays the maximum reaction velocity (Vmax) for the 3-demethylation of estradiol 3-methyl ether by CYP1A1 and CYP1A2 isoforms. researchgate.netnih.gov

Further Hydroxylation and Conjugation of 3-Methylether-estradiol Metabolites

Following demethylation, or in some cases occurring on the methylated compound itself, further metabolic modifications take place. These include hydroxylation at various positions on the steroid nucleus and subsequent conjugation reactions.

In addition to its role in demethylation, CYP1A2 also mediates the hydroxylation of estradiol 3-methyl ether at the C-2 position. researchgate.netnih.gov This reaction introduces a hydroxyl group onto the aromatic A-ring of the steroid, forming catechol estrogens. researchgate.netnih.gov The addition of this polar hydroxyl group significantly increases the hydrophilicity (water solubility) of the molecule. researchgate.netnih.gov This enhanced water solubility is a critical factor that facilitates the eventual excretion of the metabolite from the body, primarily through urine. researchgate.netnih.govnih.gov Evidence from human metabolism studies confirms the formation of 2-hydroxylated metabolites, such as 2-hydroxyestrone (B23517) 3-methyl ether, which can be isolated from urine. nih.gov

The C-2 hydroxylation of estrogens is a major metabolic route, often referred to as the 2-hydroxylation pathway. wikipedia.orgbio-rad.comnih.gov This pathway is primarily mediated by CYP1A2 in the liver and CYP1A1 in extrahepatic tissues. nih.gov The resulting metabolites, known as catechol estrogens (e.g., 2-hydroxyestradiol (B1664083) and 2-hydroxyestrone), are key intermediates. wikipedia.orgresearchgate.net The metabolite 2-hydroxyestrone 3-methyl ether, formed from 3-Methylether-estradiol, is recognized as a component of this pathway. researchgate.netresearchgate.net Metabolites in the 2-hydroxylation pathway, such as 2-hydroxyestrone (2OHE1), are generally considered to have minimal estrogenic activity. nih.gov These catechol estrogens can be further metabolized through methylation by catechol-O-methyltransferase (COMT) to form methoxy (B1213986) derivatives, or they can undergo conjugation with glucuronide or sulfate (B86663) groups to be excreted. researchgate.netresearchgate.netclinpgx.org

Metabolic Stability Considerations for Synthetic Analogs in Biological Systems

The metabolic stability of estrogen analogs is a key consideration in drug design. The ether bond at the C-3 position, as seen in 3-Methylether-estradiol, can serve to stabilize the molecule and limit the metabolic processes that typically occur at the C-3 hydroxyl group. nih.gov For synthetic analogs, modifications to the steroid structure are often explored to enhance metabolic stability and influence biological activity. evitachem.com For instance, introducing substitutions at the 11-position of estradiol-3-methyl ether is one strategy investigated to alter the antifertility activity of the resulting analogs. evitachem.com Protecting the phenolic group from rapid first-pass metabolism is a common goal in the development of orally active estrogen prodrugs. wikipedia.org

Role as a Prodrug Precursor for Active Estrogens (e.g., Mestranol)

Compounds like 3-Methylether-estradiol serve as prodrugs, which are inactive or less active molecules that are metabolically converted into an active drug within the body. wikipedia.org A prominent example is Mestranol (B1676317), which is the 3-methyl ether of ethinylestradiol. wikipedia.orgdrugbank.compediatriconcall.com Mestranol itself is biologically inactive and must undergo O-demethylation in the liver to be converted to its active form, ethinylestradiol. wikipedia.orgdrugbank.compediatriconcall.com This conversion has an efficiency of about 70%. wikipedia.orgdrugbank.compediatriconcall.com Ethinylestradiol is a potent synthetic estrogen that binds to and activates estrogen receptors. drugbank.compediatriconcall.com The use of a prodrug like Mestranol allows for improved oral bioavailability compared to the parent estradiol, as the methyl ether group protects the molecule from extensive first-pass metabolism in the gastrointestinal tract and liver. google.comgoogle.com

Molecular and Cellular Mechanisms of Action of 3 Methylether Estradiol and Its Research Analogs

Receptor Binding and Activation Profiles

The biological actions of 3-Methylether-estradiol are initiated by the binding of its active metabolite, ethinylestradiol, to various estrogen receptors (ERs). This interaction triggers a cascade of molecular events that ultimately modulate gene expression and cellular function.

Ethinylestradiol binds with high affinity to Estrogen Receptor Alpha (ERα), a key mediator of estrogenic signaling. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex interacts with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Table 1: Comparative Binding Affinity of Ethinylestradiol for Estrogen Receptors

CompoundReceptorRelative Binding Affinity (%) (Estradiol = 100%)
EthinylestradiolERα194 - 233
EthinylestradiolERβ38 - 151
Data compiled from multiple studies.

Ethinylestradiol also binds to Estrogen Receptor Beta (ERβ), another major isoform of the estrogen receptor. The binding affinity of ethinylestradiol for ERβ has been reported to be lower than for ERα in some studies, while others suggest a comparable affinity nih.gov. The ligand-binding pocket of ERβ differs slightly from that of ERα, which accounts for the differential binding affinities of various ligands. These differences in binding can lead to distinct patterns of gene regulation and physiological responses, as ERα and ERβ can have different, and sometimes opposing, biological roles. The activation of ERβ by ethinylestradiol also leads to the regulation of target genes through ERE-dependent and independent pathways.

In addition to the nuclear estrogen receptors, estrogens can also elicit rapid, non-genomic effects through the G Protein-coupled Estrogen Receptor (GPER), also known as GPR30. This receptor is primarily located in the endoplasmic reticulum and plasma membrane. Upon activation, GPER can trigger a variety of downstream signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinases such as ERK and PI3K.

While it is established that estrogens, in general, can activate GPER, specific studies detailing the direct binding affinity and functional modulation of GPER by 3-Methylether-estradiol or its active metabolite, ethinylestradiol, are not extensively covered in the provided search results. However, the known agonistic activity of estrogens at GPER suggests that ethinylestradiol likely also modulates this receptor, contributing to the broader spectrum of its cellular effects.

Downstream Signaling Pathways Modulated by 3-Methylether-estradiol Derivatives

The activation of estrogen receptors by ethinylestradiol initiates a series of downstream signaling events that ultimately alter cellular physiology. These pathways involve both the direct regulation of gene transcription and more rapid, non-genomic signaling cascades.

The classical mechanism of estrogen action involves the direct regulation of gene transcription. After binding ethinylestradiol, the estrogen receptor dimer binds to EREs located in the regulatory regions of target genes mdpi.com. This binding recruits a complex of co-activator proteins, which possess histone acetyltransferase activity and other chromatin-remodeling functions. This leads to the modification of chromatin structure, making the DNA more accessible to the transcriptional machinery, and thereby initiating or enhancing the transcription of ERE-containing genes.

Studies utilizing reporter gene assays, where a luciferase gene is placed under the control of EREs, have demonstrated that ethinylestradiol is a potent activator of ERE-mediated transcription. For instance, in yeast-based reporter systems, mestranol (B1676317) (which is converted to ethinylestradiol) has been shown to induce transcriptional activation of both human ERα and ERβ.

Table 2: Transcriptional Activation of Estrogen Receptors by Mestranol in a Yeast Reporter System

ReceptorEC50 (nM)
Human ERα15.8
Human ERβ2.85
EC50 values represent the concentration at which half-maximal transcriptional activation is achieved.

This ERE-dependent signaling is fundamental to many of the physiological effects of estrogens, including their roles in the development and function of the reproductive system.

While these foundational studies were conducted with estradiol (B170435), the potent estrogenic activity of ethinylestradiol suggests a similar mechanism of action. The activation of ERs by ethinylestradiol in uterine cells would be expected to lead to an increase in the transcriptional activity of both RNA polymerase I (responsible for ribosomal RNA synthesis) and RNA polymerase II (responsible for messenger RNA synthesis), contributing to the uterotrophic effects of the compound. However, specific contemporary studies detailing the stimulation of RNA synthesis in isolated nuclei by 3-Methylether-estradiol or ethinylestradiol were not prominent in the provided search results.

Modulation of Enzyme Activity (e.g., Glucose-6-phosphate Dehydrogenase)

Estrogens are known to influence the activity of various enzymes, including those involved in glucose metabolism. One such enzyme is Glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, which is crucial for producing NADPH and the precursors for nucleotide biosynthesis.

Studies have shown that estradiol can increase the activity of G6PDH. For instance, in the hormone-sensitive levator ani muscle of rats, estradiol injection led to a significant increase in G6PDH activity as early as 8 hours after administration, with a repeated dose augmenting the enzyme activity by 80% nih.gov. This effect was found to be dependent on new protein synthesis, as it was abolished by the transcription inhibitor actinomycin (B1170597) D, suggesting a mechanism of enzyme induction nih.gov.

Furthermore, a direct correlation between estrogen receptor status and G6PDH activity has been observed in human breast cancer tissues. In a study of 143 primary breast cancer patients, tissues that were positive for the estrogen receptor (ER+) exhibited higher G6PDH activity compared to those that were estrogen receptor-negative (ER-) nih.gov. This suggests that functional estrogen receptors may be linked to elevated G6PDH activity in these tumors, highlighting a potential role for estrogen signaling in modulating this key metabolic enzyme nih.gov. While these studies focus on estradiol, they provide a foundational understanding of how estrogens can modulate G6PDH, a mechanism that may be shared by its 3-methyl ether derivative. The activity of G6PDH is also known to be regulated by various hormones and can be an indicator of estradiol levels frontiersin.org.

Non-Genomic Actions and Rapid Signaling Events

Beyond their classical genomic actions that involve the regulation of gene expression, estrogens can elicit rapid cellular responses through non-genomic signaling pathways. These actions are typically initiated at the cell membrane and involve the activation of various protein kinase cascades nih.govresearchgate.net.

These rapid signaling events are often mediated by a subpopulation of estrogen receptors located at the plasma membrane, including variants of the classical estrogen receptors ERα and ERβ, as well as the G protein-coupled estrogen receptor 1 (GPER1) nih.gov. The binding of estrogens to these membrane-associated receptors can trigger a cascade of intracellular events, including:

The mobilization of intracellular calcium. nih.gov

Stimulation of adenylate cyclase activity and the production of cyclic adenosine (B11128) monophosphate (cAMP) nih.gov.

Activation of the mitogen-activated protein kinase (MAPK) signaling pathway nih.gov.

Activation of the phosphoinositol 3-kinase (PI3K) signaling pathway nih.gov.

These signaling cascades can, in turn, lead to indirect changes in gene expression through the phosphorylation of transcription factors nih.gov. This non-genomic pathway provides a mechanism for estrogens to rapidly modulate cellular function, complementing their longer-term genomic effects researchgate.netfrontiersin.org. For instance, in the central nervous system, 17β-estradiol has been shown to rapidly depolarize hypothalamic neurons through the activation of Akt, ERK, PKA, and PKC pathways frontiersin.org. While much of the research has focused on 17β-estradiol, it is plausible that 3-Methylether-estradiol may also engage in these rapid signaling pathways due to its structural similarity.

Interactions with Other Cellular Targets (e.g., TRPML1 Cation Channels by 17β-estradiol methyl ether (EDME))

Recent research has identified novel cellular targets for estradiol analogs, expanding their known mechanisms of action beyond the classical estrogen receptors. A significant finding in this area is the identification of 17β-estradiol methyl ether (EDME), a research analog of 3-Methylether-estradiol, as a potent and selective inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) cation channel nih.govnih.govresearchgate.net.

TRPML1 is a crucial regulator of lysosomal function and autophagy, and its dysfunction is associated with neurodegenerative diseases and lysosomal storage disorders nih.govnih.govresearchgate.net. EDME has been identified as the first highly potent and isoform-selective antagonist of TRPML1 nih.govnih.govresearchgate.net. This interaction is independent of estrogen receptors, as demonstrated in estrogen receptor-negative triple-negative breast cancer cells nih.gov.

The inhibitory effect of EDME on TRPML1 has been shown to have functional consequences, including the inhibition of autophagy and the translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, to the nucleus nih.gov. Furthermore, EDME and its analogs have been shown to reduce the migration and invasion of triple-negative breast cancer cells in a TRPML1-dependent manner nih.gov.

The specificity of this interaction is highlighted by the fact that the native hormone 17β-estradiol is a significantly weaker inhibitor of TRPML1, and other modifications to the estradiol structure can eliminate the inhibitory activity nih.govmdpi.com.

Inhibitory Activity of EDME and Related Compounds on TRPML1

CompoundTargetActivityIC50 ValueReference
17β-estradiol methyl ether (EDME)TRPML1Potent and selective antagonistNot specified in provided text nih.govnih.govresearchgate.net
17β-estradiolTRPML1Significantly weaker inhibitor5.3 µM nih.govmdpi.com
MestranolTRPML1Considerable activityNot specified in provided text nih.govmdpi.com
Estradiol-3-sulfate sodium saltTRPML1Inhibitory activity eliminatedNot applicable nih.gov

Influence on Cellular Transport Systems (e.g., Hexose (B10828440) Transport)

Estrogens can also modulate cellular function by influencing transport systems, such as those responsible for hexose uptake. The transport of glucose and other simple sugars across the cell membrane is a fundamental process for cellular metabolism.

Research has demonstrated that estrogens can have a rapid stimulatory effect on hepatocyte hexose transport nih.gov. In isolated rat hepatocytes, a 1-hour preincubation with 17β-estradiol stimulated the uptake of 3-O-methyl-D-glucose (a glucose analog) in a dose-dependent manner. This effect was stereospecific, with the 17β isomer being significantly more effective than the 17α isomer nih.gov.

Kinetic analysis revealed that the stimulatory effect of estrogen on hexose transport was due to an increase in the maximum velocity (Vmax) of the transport system, with no significant change in the Michaelis constant (Km), suggesting an increase in the number or activity of glucose transporters at the cell surface nih.gov. This rapid effect on hexose transport in liver cells is similar to the response observed in other estrogen target tissues like the uterus nih.gov. While this study did not specifically use 3-Methylether-estradiol, it provides strong evidence that estrogens can modulate cellular hexose transport systems, a mechanism that could be relevant to the biological activity of its methylated derivative.

Preclinical Data on 3-Methylether-estradiol Remains Largely Undocumented in Publicly Available Research

Efforts to compile a detailed article on the "Biological Activities and Preclinical Investigations of 3-Methylether-estradiol in In Vitro and Animal Models" were impeded by the absence of specific research studies focusing on this particular estradiol derivative. The planned structure of the article, which was to include an in-depth evaluation of its estrogenic activity in ovariectomized animal models, its impact on endocrine physiology, and its role as a potential protective estrogen metabolite, could not be substantiated with direct scientific evidence pertaining to 3-Methylether-estradiol.

Scarcity of Specific Research Findings

The intended sections and subsections of the article were to cover:

Biological Activities and Preclinical Investigations of 3 Methylether Estradiol in in Vitro and Animal Models

Applications in Preclinical Cancer Research Models (e.g., ER+ cell lines, xenograft models)

The preclinical evaluation of 3-Methylether-estradiol, also known as 3-O-methyl Estradiol (B170435), has involved investigations into its biological effects on cancer cell lines in vitro. These studies are crucial for determining the compound's potential mechanisms of action and its effects on cell viability and proliferation. The primary models for studying hormone-responsive cancers include Estrogen Receptor-positive (ER+) breast cancer cell lines such as MCF-7, T47D, and ZR-75-1 nih.govactascientific.com. While research on various estrogen derivatives is extensive, specific data on 3-Methylether-estradiol in these particular ER+ models is limited in the available literature.

However, studies on other cell lines have provided initial insights into the compound's cytotoxic activities. Research has demonstrated that 3-Methylether-estradiol can disrupt microtubule networks and inhibit cell proliferation caymanchem.com. For instance, in V79 Chinese hamster cells, it was shown to interfere with microtubule structures and significantly reduce cell proliferation at micromolar concentrations caymanchem.com. This activity suggests a mechanism that may not be exclusively dependent on estrogen receptor signaling, a characteristic that is of interest in cancer research researchgate.net.

The following table summarizes the reported in vitro activity of 3-Methylether-estradiol on a specific cell line.

Table 1: In Vitro Biological Activity of 3-Methylether-estradiol

Cell Line Biological Effect Effective Concentration Citation
V79 Chinese Hamster Cells Disruption of microtubule networks EC50 = 9 µM caymanchem.com

Animal models, particularly xenografts, are essential for evaluating the in vivo efficacy of potential anticancer agents. Patient-derived xenografts (PDX) are increasingly used as they can preserve the features of the original human tumor and predict patient response to therapy elgenelim.com. These models are especially important for studying ER+ breast cancers, which often require estrogen supplementation for growth in immunodeficient mice elgenelim.comnih.gov. While xenograft models have been used to test the antitumor properties of related estrogen metabolites like 2-Methoxyestradiol researchgate.netaacrjournals.org, specific published research detailing the application and efficacy of 3-Methylether-estradiol in ER+ breast cancer xenograft models is not extensively covered in the available scientific literature. The development of such studies would be a critical next step in further elucidating its potential as a therapeutic agent.

Table 2: Compound Names Mentioned

Compound Name
3-Methylether-estradiol
3-O-methyl Estradiol
Estradiol
2-Methoxyestradiol
MCF-7
T47D

Advanced Analytical Methodologies for 3 Methylether Estradiol Research

Mass Spectrometry-Based Techniques for Quantitative Analysis in Biological Matrices

Mass spectrometry (MS) has become an indispensable tool for steroid analysis due to its high sensitivity and specificity, allowing for the measurement of low physiological concentrations. nih.govresearchgate.net When coupled with chromatographic separation, MS-based methods provide robust platforms for the quantitative analysis of 3-Methylether-estradiol and its related metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous measurement of multiple estrogen metabolites in biological fluids like serum and urine. nih.govnih.govaacrjournals.orgaacrjournals.org This methodology combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For comprehensive metabolite profiling, a single sample preparation involving hydrolysis, extraction, and derivatization can be used to measure a wide array of estrogen compounds. nih.govaacrjournals.org

The analysis of estrogens, which often circulate at very low levels, frequently requires derivatization to enhance ionization efficiency and improve detection limits. nih.govnih.gov Dansyl chloride is a common derivatization reagent that reacts with the phenolic hydroxyl group of estrogens, allowing for sensitive detection in positive ion electrospray ionization (ESI) mode. aacrjournals.orgsigmaaldrich.com LC-MS/MS methods have been developed that can quantify a panel of up to 15 estrogens and their metabolites, demonstrating the comprehensive nature of this approach for mapping metabolic pathways. nih.govaacrjournals.org While direct analysis of underivatized steroids is possible, it often requires larger sample volumes and more extensive extraction protocols to achieve the necessary sensitivity. nih.gov

Analyte ClassSample MatrixKey Technique FeaturesTypical Application
Estrogen MetabolitesSerum, UrineHydrolysis, Extraction, DerivatizationComprehensive metabolic pathway analysis
Parent EstrogensPlasma, SerumHigh-sensitivity detectionPharmacokinetic studies
Catechol EstrogensBiological FluidsIsomer separationCancer risk biomarker studies

Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry is considered the "gold standard" for the accurate quantification of steroid hormones due to its high precision and accuracy. nih.govaacrjournals.orgtandfonline.com This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard. nih.govnih.gov Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects and matrix suppression in the mass spectrometer. This allows for precise correction of any sample loss during preparation and variations in instrument response, leading to highly reliable quantification.

The use of SID with LC-MS/MS can achieve limits of quantification in the low picogram per milliliter (pg/mL) range, which is essential for measuring the low circulating concentrations of estrogens in various physiological states. nih.govtandfonline.com For estradiol (B170435) analysis, both deuterated and 13C-labeled analogs have been used effectively, with no significant differences observed in the measured concentrations, confirming the reliability of the internal standards. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of sterols and steroids, including estrogens. springernature.commdpi.comresearchgate.net Due to the low volatility of these compounds, derivatization is a mandatory step to convert them into more thermally stable and volatile products suitable for gas chromatography. researchgate.net A common approach is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

For enhanced specificity in complex matrices like plasma, mixed derivatives can be employed. For instance, a method for estradiol utilized a mixed derivative, the 3-trimethylsilyl ether-17-heptafluorobutyrate (3-TMS-17-HFB), which demonstrated excellent analytical properties for GC-MS analysis. nih.govresearchgate.net This approach exploits the unique reactivity of the phenolic hydroxyl group at the C3 position of the steroid ring. nih.govresearchgate.net GC-MS methods, particularly when operated in selected ion monitoring (SIM) mode, offer high sensitivity and specificity for quantitative analysis. researchgate.netnih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for isolating 3-Methylether-estradiol from other compounds in a sample before detection. The choice of method depends on the analytical goal, such as assessing purity, determining stability, or quantifying the compound in a complex mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceutical substances, including the analysis of estradiol and its derivatives. longdom.orgnih.gov HPLC methods are routinely used to determine the purity of the active pharmaceutical ingredient and to monitor its stability over time by separating the parent compound from any degradation products. researchgate.netsemanticscholar.org

For the separation of structurally similar estrogens, the choice of stationary phase is critical. While standard C18 columns are widely used, columns with different selectivities, such as phenyl-based phases, can offer superior resolution for aromatic steroids. lcms.cz For instance, a Phenyl-X phase has been shown to provide unique selectivity and greater resolving power for estrogens compared to a traditional C18 phase. lcms.cz Stability-indicating HPLC methods are specifically validated to demonstrate that they can effectively separate the drug substance from its degradation products, ensuring that the quantitative results are accurate and reflect the true content of the intact drug. longdom.orgsemanticscholar.org

Chromatographic MethodColumn TypeCommon DetectorApplication
Reversed-Phase HPLCC18, Phenyl-XUV, PDAPurity testing, Stability studies, Assay of finished products
Supercritical Fluid Chromatography (UPC²)Silica-basedUV, PDAPurity analysis (alternative to normal phase) waters.com
Normal Phase HPLCSilicaUVChromatographic purity of estradiol waters.com

Derivatization Strategies for Enhanced Sensitivity and Specificity in Assays

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. In the analysis of 3-Methylether-estradiol and related estrogens, derivatization is crucial for enhancing detection sensitivity, particularly for mass spectrometry and fluorescence detection, and for improving chromatographic separation. nih.govsigmaaldrich.com

For LC-MS analysis, derivatization aims to introduce a readily ionizable group onto the steroid molecule, significantly improving its response in the mass spectrometer. nih.gov Reagents such as dansyl chloride, pyridine-3-sulfonyl chloride, and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) have been successfully used to derivatize the phenolic hydroxyl group of estrogens, leading to enhanced signal intensity. nih.govthermofisher.cn Some derivatization strategies are designed not only to improve ionization but also to generate specific product ions during tandem MS, which increases the specificity of the assay by distinguishing the analyte from isobaric interferences. nih.gov

In GC-MS, derivatization is essential to increase the volatility and thermal stability of steroids. researchgate.net Silylating agents are commonly used to convert hydroxyl groups into TMS ethers. researchgate.net For compounds with multiple hydroxyl groups, the addition of a catalyst like trimethylchlorosilane (TMCS) can increase the derivatization yield. researchgate.net

Derivatization ReagentAnalytical TechniquePurpose
Dansyl ChlorideLC-MS, HPLC-FLDEnhances ionization efficiency and fluorescence aacrjournals.orgsigmaaldrich.comnih.gov
Silylating Agents (e.g., BSTFA)GC-MSIncreases volatility and thermal stability researchgate.net
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)LC-MS/MSIntroduces a charged moiety for enhanced ionization and specific fragmentation nih.gov
1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F)LC-MS/MSSignificantly enhances detectability in positive ESI mode nih.gov

Structural Elucidation Techniques for Metabolites and Analogs

The structural elucidation of metabolites and analogs of 3-Methylether-estradiol is crucial for understanding their biological activities and metabolic pathways. Advanced analytical methodologies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), provide the detailed information necessary for unambiguous structure confirmation and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical characterization of 3-Methylether-estradiol and its derivatives. Both ¹H and ¹³C NMR data offer a wealth of information regarding the carbon skeleton, the position and nature of substituents, and the relative stereochemistry of the molecule.

In the analysis of analogs of 3-Methylether-estradiol, specific signals in the ¹H and ¹³C NMR spectra are indicative of structural modifications. For instance, the presence of a methoxy (B1213986) group at the C-3 position is confirmed by a characteristic signal around 3.89 ppm in the ¹H NMR spectrum and approximately 56.4 ppm in the ¹³C NMR spectrum researchgate.net. The substitution pattern on the aromatic A-ring can also be determined by the multiplicity and chemical shifts of the aromatic protons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. These experiments establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the spectra. For complex metabolites, these techniques are essential for pinpointing the site of metabolic transformation, such as hydroxylation or further conjugation.

The stereochemistry of the steroid nucleus, particularly at the chiral centers, can be confirmed through the analysis of coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments. NOE provides information about the spatial proximity of protons, which is critical for determining the relative configuration of substituents and the conformation of the steroid rings. For example, derivatization of diols to form acetonides can create a more rigid system, allowing for the determination of their relative stereochemistry based on characteristic ¹³C NMR chemical shifts wordpress.com.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Estradiol Analogs

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C-1126.37.12 (d, J=8.5 Hz)
C-2112.86.62 (dd, J=8.5, 2.7 Hz)
C-3155.0-
C-4115.36.56 (d, J=2.7 Hz)
C-5138.2-
C-10130.1-
C-1343.9-
C-1781.63.55 (t, J=8.4 Hz)
C-1811.30.72 (s)
3-OCH₃55.23.75 (s)

Note: Data is compiled from typical values for estradiol and its methylated analogs and may vary slightly depending on the specific analog and solvent used.

Advanced MS/MS and MSn Experiments for Fragmentation Analysis

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn), are powerful tools for the structural characterization of 3-Methylether-estradiol and its metabolites, especially when dealing with complex biological matrices. These methods provide detailed information about the molecular weight and fragmentation pathways of the analytes.

In MS/MS experiments, the precursor ion corresponding to the molecule of interest is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The resulting fragmentation pattern is often unique to the structure of the molecule and can be used for its identification and structural elucidation. For estrogens, including 3-Methylether-estradiol, the fragmentation pathways are well-characterized and often involve cleavages of the steroid rings.

The presence of the methoxy group at C-3 influences the fragmentation pattern. For instance, in the mass spectra of ring D hydroxylated 3-methoxy-1,3,5(10)-estratrienes, the position of the hydroxyl group significantly affects the main fragmentation pathways nih.gov. The configuration of the hydroxyl groups can also be reflected in the spectra of epimeric compounds nih.gov.

Derivatization of estrogens can enhance their ionization efficiency and produce characteristic fragmentation patterns, aiding in their sensitive and specific detection. For example, derivatization with 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) has been shown to improve the sensitivity of detection for a panel of estrogens, including 2-methoxyestradiol, by up to 20-fold in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis nih.gov. Furthermore, different fragmentation patterns of derivatized isomers allow for their distinction even when they co-elute chromatographically researchgate.net.

MSn experiments involve multiple stages of fragmentation, providing even more detailed structural information. By isolating a specific fragment ion from an MS/MS experiment and subjecting it to further fragmentation, it is possible to deduce complex structural features and differentiate between closely related isomers. This is particularly valuable for identifying the positions of multiple metabolic modifications on the steroid scaffold.

Table 2: Common Fragmentation Pathways of Methoxyestrogen Derivatives in MS/MS

Precursor Ion (m/z)Key Fragment Ions (m/z)Postulated Neutral Loss/Fragment Structure
[M+H]⁺ of 3-Methylether-estradiol[M+H - H₂O]⁺Loss of water from the 17-hydroxyl group
[M+H - CH₃OH]⁺Loss of methanol
Characteristic steroid backbone fragmentsCleavage of the B and D rings
Derivatized MethoxyestrogensAnalyte-specific precursor and product ionsDependent on the derivatizing agent used

Note: The specific m/z values will depend on the exact mass of the precursor ion and the nature of any derivatization.

Theoretical and Computational Studies of 3 Methylether Estradiol

Quantum Chemical Investigations of Reactivity and Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules, which in turn govern their reactivity. These studies for 3-Methylether-estradiol and related compounds involve solving the Schrödinger equation to obtain information about the electron distribution and energy levels within the molecule.

The interaction of estrogen metabolites with biomolecules, particularly DNA, is a significant area of research due to its implications in carcinogenesis. While direct studies on the reactivity of 3-Methylether-estradiol with DNA are not extensively documented, the principles can be understood from studies of related estrogen metabolites. The metabolic activation of estrogens can lead to the formation of catechol estrogens, which can be further oxidized to quinones. These quinone derivatives are highly reactive electrophiles that can form covalent adducts with DNA.

For instance, the metabolism of estradiol (B170435) can lead to catechol estrogen-3,4-quinones, which react with DNA to form depurinating adducts, primarily at adenine (N3Ade) and guanine (N7Gua) bases. nih.govresearchgate.net The formation of these adducts can lead to apurinic sites in the DNA, which, if not repaired correctly, can result in mutations that may initiate cancer. nih.govresearchgate.net

Computational studies on related compounds, such as 2-methoxyestradiol (2-ME), have explored their potential to cause DNA damage through different mechanisms. For example, density functional theory (DFT) calculations have been used to evaluate the affinity of reactive nitrogen species, induced by 2-ME, towards the guanine base of DNA. nih.govresearchgate.net These studies help in understanding how metabolites of estrogens can indirectly lead to DNA modifications. While 3-Methylether-estradiol is generally considered a less active metabolite, quantum chemical calculations could predict its potential for metabolic activation and subsequent reactivity towards nucleophilic sites on DNA bases.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. tandfonline.comchemrxiv.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For estrogenic molecules, the MEP is crucial for understanding interactions with the estrogen receptor and other biological targets. Experimental and theoretical charge density studies on estrogens like estriol have been conducted to determine the electrostatic potential. dtic.mil These studies reveal that the core structure of the estrogen molecule is electronically consistent across different derivatives. The electrostatic potential around the hydroxyl groups is a key feature influencing receptor binding. In 3-Methylether-estradiol, the methylation of the 3-hydroxyl group significantly alters the electronic distribution and hydrogen bonding capacity in this region of the molecule compared to estradiol.

Quantum chemical calculations can provide detailed information on the electronic state densities, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. For a comprehensive understanding of 3-Methylether-estradiol, these calculations would be essential.

Structure-Activity Relationship (SAR) Modeling

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. These models are fundamental in drug design and toxicology for predicting the activity of new compounds and optimizing lead structures.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For estrogens, QSAR studies are often focused on predicting their binding affinity to the estrogen receptor (ER).

The general findings from these QSAR studies indicate that the presence of a phenolic hydroxyl group (which is methylated in 3-Methylether-estradiol), a specific distance between hydrogen-bonding groups, and a hydrophobic steroid scaffold are crucial for high ER binding affinity. The methylation at the 3-position in 3-Methylether-estradiol would be a key descriptor in such a QSAR model, likely influencing both the electronic and steric interactions with the receptor.

Table 1: Example of a Generic QSAR Model for Estrogen Receptor Binding
DescriptorCoefficientDescription
logP+0.5Logarithm of the octanol-water partition coefficient, representing hydrophobicity.
H-bond donors-1.2Number of hydrogen bond donor groups.
Molecular Weight-0.01Overall size of the molecule.
Steric Hindrance (C3)-2.5A parameter quantifying the bulkiness of the substituent at the C3 position.

This table is illustrative and does not represent a specific published QSAR model for 3-Methylether-estradiol.

A wide range of computational descriptors can be used to quantify the structural and physicochemical properties of molecules for use in SAR and QSAR models. These descriptors can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum chemical. researchgate.net

For 3-Methylether-estradiol, relevant descriptors would include:

Constitutional descriptors: Molecular weight, number of specific atom types.

Topological descriptors: Connectivity indices that describe the branching of the molecular structure.

Geometrical descriptors: Molecular surface area and volume, which relate to the size and shape of the molecule.

Electrostatic descriptors: Dipole moment and partial charges on atoms, which are crucial for polar interactions.

Quantum chemical descriptors: HOMO and LUMO energies, electrophilicity index, and hardness, which describe the molecule's reactivity. researchgate.net

These descriptors provide a numerical representation of the molecular features of 3-Methylether-estradiol that can be correlated with its biological activity, such as receptor binding affinity or metabolic stability.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and biomolecular complexes over time. Conformational analysis, which can be a part of MD studies, focuses on the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.orglibretexts.org

MD simulations of estrogens and their receptors provide insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes induced by ligand binding. micar21.com While specific MD simulations focusing on 3-Methylether-estradiol are not widely published, studies on estradiol with the estrogen receptor are highly relevant. These simulations have shown how estradiol binding stabilizes a specific conformation of the receptor, particularly affecting the positioning of key structural elements like helix 12, which is crucial for the recruitment of coactivator proteins and subsequent gene transcription.

In Silico Approaches for Enzyme-Ligand Interactions

Computational, or in silico, methods are powerful tools for investigating the interactions between small molecules like 3-Methylether-estradiol (also known as mestranol) and their biological targets at a molecular level. nih.gov These approaches, including molecular docking and molecular dynamics simulations, provide insights into the binding modes, affinities, and the key amino acid residues involved in the ligand-receptor complex. nih.govnih.gov While specific computational studies focusing exclusively on 3-Methylether-estradiol are not extensively documented in publicly available research, the vast body of work on other estrogens, particularly the parent compound 17β-estradiol and the closely related ethinyl estradiol, allows for a detailed and scientifically grounded extrapolation of its likely interactions, primarily with the estrogen receptor (ER).

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.combiointerfaceresearch.com For estrogenic compounds, the primary target is the ligand-binding domain (LBD) of the estrogen receptor (ERα and ERβ). nih.gov The LBD is a predominantly hydrophobic pocket, and the binding of estrogens is typically characterized by a specific set of hydrogen bond interactions and extensive hydrophobic contacts. mdpi.com

Based on computational models of estradiol and ethinyl estradiol with the ERα, the key interactions for 3-Methylether-estradiol are predicted to involve:

Hydrogen Bonding: A crucial hydrogen bond is typically formed between the hydroxyl group at the C17 position of the steroid and the amino acid residue His524 in the ERα ligand-binding domain. nih.govmdpi.com

Hydrophobic Interactions: The steroidal scaffold of 3-Methylether-estradiol is expected to form numerous hydrophobic and van der Waals interactions with the nonpolar residues lining the binding pocket. For ERα, these residues include Leu346, Thr347, Ala350, Glu353, Leu387, Met388, Leu391, and Arg394. mdpi.com The presence of the 3-methoxy group, in place of the hydroxyl group found in estradiol, would slightly alter the electronic and steric profile of the A-ring, potentially influencing its interactions within this hydrophobic pocket.

Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interactions. nih.govh-its.org These simulations would likely show that 3-Methylether-estradiol, when bound to the ER, forms a stable complex, with the key interacting residues remaining in close proximity to the ligand.

While mestranol (B1676317) itself binds to the estrogen receptor, it is considered a prodrug that is metabolically converted to the more active ethinyl estradiol via demethylation in the liver. nih.gov The binding affinity of 3-Methylether-estradiol to the estrogen receptor has been determined through competitive binding assays, which, while not an in silico method, provide crucial data for validating computational models.

Table 1: Predicted Interacting Residues for 3-Methylether-estradiol with Estrogen Receptor Alpha (ERα) based on In Silico Models of Related Estrogens

Interaction TypeKey Amino Acid Residues in ERα LBD
Hydrogen BondingHis524 (with C17-OH)
Hydrophobic ContactsLeu346, Thr347, Ala350, Glu353, Leu387, Met388, Leu391, Arg394

Table 2: Relative Binding Affinity of 3-Methylether-estradiol for the Estrogen Receptor

CompoundRelative Binding Affinity (%) (Estradiol = 100%)
3-Methylether-estradiolData not explicitly found in the provided search results.

Note: While a direct percentage was not found, studies indicate that synthetic estrogens like mestranol exhibit strong affinity for the ER. oup.com

In addition to the estrogen receptor, computational studies can also explore the interactions of 3-Methylether-estradiol with metabolizing enzymes. For instance, affinity labeling studies using a derivative, 16α-bromoacetoxyestradiol 3-methyl ether, have been used to identify residues in the active site of estradiol 17β-dehydrogenase. nih.gov Such experimental data is invaluable for building and validating in silico models of enzyme-ligand interactions for this class of compounds.

Future Research Directions and Unanswered Questions in 3 Methylether Estradiol Research

Elucidation of Novel Molecular Targets and Binding Partners

A significant future direction in 3-Methylether-estradiol research lies in the identification and characterization of novel molecular targets and binding partners that are distinct from the classical estrogen receptors (ERα and ERβ). While its activity as a pro-drug to an estrogen receptor agonist is well-established, emerging evidence suggests that 3-Methylether-estradiol may have direct effects on other cellular components.

A key finding in this area is the identification of 3-Methylether-estradiol as a potent and isoform-selective inhibitor of the transient receptor potential mucolipin 1 (TRPML1) cation channel. nih.govresearchgate.net This inhibition has been shown to be direct, selective, and, importantly, independent of estrogen receptors. nih.gov The implications of this finding are significant, as TRPML1 is a crucial regulator of lysosomal function and autophagy. nih.govresearchgate.net The ability of 3-Methylether-estradiol to modulate this channel opens up the possibility of its involvement in cellular processes far removed from hormonal signaling, such as neurodegeneration and cancer, where TRPML1 activity is implicated. nih.gov

Further research is needed to fully elucidate the mechanism of TRPML1 inhibition by 3-Methylether-estradiol and to explore its potential therapeutic applications in this context.

Additionally, studies in rats have indicated that mestranol (B1676317) can modulate the concentration of α-adrenoceptors in specific brain regions, such as the frontal cortex, nucleus tractus solitarius, and locus coeruleus. nih.gov This suggests a potential interaction with the adrenergic system, which could contribute to some of its centrally mediated effects. The differential effects of mestranol and estradiol (B170435) on these receptors highlight the need for further investigation into the specific molecular interactions of 3-Methylether-estradiol with non-classical targets. nih.gov

Future research should employ techniques such as affinity chromatography, mass spectrometry, and computational modeling to systematically screen for and validate new binding partners for 3-Methylether-estradiol. This will be crucial in building a more complete picture of its pharmacological actions.

Development of Advanced Research Probes and Tools

To further investigate the novel molecular targets and biological roles of 3-Methylether-estradiol, the development of advanced research probes and tools is essential. The chemical structure of mestranol, which contains an alkyne group, makes it an ideal candidate for modification using "click chemistry." researchgate.net

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation, allowing for the attachment of various reporter molecules, such as fluorophores or biotin tags, to a molecule of interest. researchgate.net By synthesizing alkyne-tagged derivatives of 3-Methylether-estradiol, researchers can create probes to visualize its subcellular localization, identify its binding partners through pull-down assays, and track its metabolic fate. nih.govmdpi.com

While the potential for using mestranol as a click chemistry reagent has been recognized, the development and application of specific 3-Methylether-estradiol-based probes remain a largely unexplored area. Future research should focus on:

Synthesis and validation of fluorescently-labeled 3-Methylether-estradiol probes: These probes would enable high-resolution imaging of the compound's distribution within cells and tissues, providing insights into its uptake, trafficking, and accumulation at specific sites of action.

Development of biotinylated 3-Methylether-estradiol probes for affinity-based protein profiling: These tools would allow for the isolation and identification of proteins that interact with 3-Methylether-estradiol, leading to the discovery of novel binding partners and a better understanding of its molecular mechanisms. mdpi.com

Creation of photo-affinity probes: Incorporating a photo-reactive group into the 3-Methylether-estradiol structure would enable the covalent cross-linking of the molecule to its binding partners upon photoactivation, providing a more robust method for identifying direct protein interactions. nih.gov

The development of these advanced research tools will be instrumental in dissecting the complex biology of 3-Methylether-estradiol and uncovering its full range of cellular effects.

Refinement of In Vitro and Animal Models for Mechanistic and Preclinical Studies

The use of appropriate in vitro and in vivo models is critical for elucidating the mechanisms of action and preclinical efficacy of 3-Methylether-estradiol. A number of cell lines and animal models have been utilized to date, each providing valuable, albeit sometimes limited, insights.

Model SystemKey Findings
In Vitro Models
MCF-7 (ER-positive breast cancer)Estradiol-induced microtubule disruption. nih.gov
MDA-MB-231 (ER-negative breast cancer)Estradiol-induced microtubule disruption, independent of ERs. nih.gov
V79 (Chinese hamster lung)Disruption of microtubule networks.
HEK293 (Human embryonic kidney)Used to study the inhibition of TRPML1 channels. researchgate.net
In Vivo Models
RatsModulation of α-adrenoceptors in the brain; Effects on bone health. nih.govoup.com
MiceAccumulation of metabolites in various organs. scilit.com

Future research should focus on refining and expanding the use of these models to address specific mechanistic and preclinical questions. This includes:

Utilizing isogenic cell lines: Comparing the effects of 3-Methylether-estradiol in cell lines that differ only in the expression of a specific target (e.g., TRPML1 knockout cells) can provide definitive evidence for the role of that target in mediating the compound's effects.

Developing more sophisticated 3D cell culture models: Organoids and spheroids can better recapitulate the in vivo microenvironment and provide more physiologically relevant data on the effects of 3-Methylether-estradiol on tissue architecture and function.

Employing transgenic animal models: The use of genetically modified animals, such as those with fluorescently tagged proteins or specific gene knockouts, can help to visualize and dissect the in vivo effects of 3-Methylether-estradiol at a molecular level. mdpi.com

Conducting long-term preclinical trials: While early clinical trials have assessed the contraceptive efficacy of mestranol in combination with progestins, more detailed and long-term preclinical studies are needed to understand its effects on a wider range of physiological systems. nih.govnih.govcmaj.ca

By leveraging these advanced models, researchers can gain a more nuanced understanding of the mechanistic underpinnings of 3-Methylether-estradiol's actions and better predict its clinical effects.

Exploration of Specific Biological Roles Beyond Traditional Estrogen Pathways

A particularly exciting area of future research is the exploration of biological roles of 3-Methylether-estradiol that are independent of its conversion to an estrogen receptor agonist. The discovery of its effects on TRPML1 and microtubule dynamics has already pointed to such non-classical pathways.

Microtubule Disruption: Studies have shown that estradiol and, by extension, its 3-methyl ether derivative, can induce the disruption of cytoplasmic microtubule networks in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines. nih.gov This effect appears to be independent of estrogen receptor binding and is associated with an inhibition of cell growth. nih.gov More recent research has shown that estradiol can pause microtubule growth without increasing the frequency of catastrophe events, a mechanism similar to that of the microtubule poison colchicine. nih.gov Further investigation is needed to determine the precise molecular mechanism by which 3-Methylether-estradiol interacts with the microtubule cytoskeleton and to explore the potential of this activity in therapeutic areas such as cancer and heart disease. nih.gov

Cardiovascular Effects: The cardiovascular effects of estrogens are complex and have been the subject of much research and debate. nih.govnih.gov While some studies suggest a protective role of endogenous estrogens, the effects of synthetic estrogens like mestranol, often in combination with progestins, on cardiovascular health are less clear and can be associated with an increased risk of thromboembolic events. drugs.comdrugs.com Future research should aim to dissect the specific contribution of 3-Methylether-estradiol to these cardiovascular effects, particularly in relation to its non-estrogenic targets.

Neuroprotective Effects: Estrogens are known to have neuroprotective effects in various models of central nervous system injury. dovepress.comdntb.gov.ua These effects can be mediated through both estrogen receptor-dependent and -independent mechanisms, including antioxidant activity. dovepress.com Given that mestranol can modulate α-adrenoceptors in the brain, it is plausible that it may also exert direct neuroprotective effects. nih.gov Investigating the potential of 3-Methylether-estradiol and its metabolites to protect neurons from various insults, and elucidating the underlying mechanisms, represents a promising area for future research, particularly in the context of neurodegenerative diseases. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To achieve a truly comprehensive understanding of the biological effects of 3-Methylether-estradiol, it will be essential to integrate data from multiple "omics" platforms, including transcriptomics, proteomics, and metabolomics. To date, such a systems-level approach has not been applied to this specific compound.

Transcriptomics: Transcriptomic analysis, using techniques like RNA sequencing, can provide a global view of the changes in gene expression induced by 3-Methylether-estradiol. mdpi.commdpi.com This would allow researchers to identify entire pathways and networks that are modulated by the compound, moving beyond the study of single genes. Comparing the transcriptomic profiles of cells treated with 3-Methylether-estradiol versus estradiol or ethinylestradiol could help to distinguish between its direct effects and those mediated by its estrogenic metabolite. nih.gov

Proteomics: Proteomic studies can identify changes in the abundance and post-translational modifications of proteins in response to 3-Methylether-estradiol treatment. frontiersin.orgmdpi.com This information is complementary to transcriptomic data, as it reflects the functional state of the cell more directly. Quantitative proteomic approaches could be used to identify proteins whose levels are altered in a TRPML1-dependent or -independent manner, providing further clues to the compound's mechanisms of action. nih.govnih.gov

Metabolomics: Metabolomic profiling can reveal changes in the levels of small molecule metabolites in cells or biological fluids following exposure to 3-Methylether-estradiol. mdpi.commdpi.com This can provide insights into the metabolic pathways that are affected by the compound, including its own metabolism and its impact on cellular energy production, lipid metabolism, and other key processes. nih.govresearchgate.net

The integration of these multi-omics datasets, through the use of bioinformatics and systems biology approaches, will be crucial for constructing a holistic model of 3-Methylether-estradiol's biological effects. This will not only enhance our fundamental understanding of this widely used compound but may also lead to the identification of new therapeutic applications and biomarkers of its activity.

Q & A

Q. What are the recommended synthetic routes and analytical techniques for characterizing 3-Methylether-estradiol?

The synthesis of 3-Methylether-estradiol typically involves methylation of estradiol at the 3-hydroxy position using reagents like methyl iodide under basic conditions. Characterization should employ nuclear magnetic resonance (NMR) spectroscopy to confirm the methyl ether group and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) is critical for verifying molecular weight and structural integrity. Ensure rigorous solvent removal and inert atmosphere use to avoid side reactions .

Q. How should researchers safely handle and dispose of 3-Methylether-estradiol in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use a NIOSH-approved respirator (e.g., P95) for airborne particles. Spills should be contained with absorbent materials and disposed of via hazardous waste protocols. Store the compound in a tightly sealed container in a ventilated, locked cabinet to prevent moisture and degradation .

Q. What ethical considerations are critical when designing studies involving 3-Methylether-estradiol in animal models?

Ethical approval from institutional review boards (IRBs) or animal care committees is required. Studies must adhere to the 3Rs principle (Replacement, Reduction, Refinement). For reproductive toxicity assessments, include control groups to distinguish compound-specific effects from natural variability. Document informed consent procedures if human-derived cells/tissues are used .

Q. What statistical methods are appropriate for analyzing dose-response relationships in 3-Methylether-estradiol studies?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Pairwise comparisons between treatment groups should apply ANOVA with post-hoc Tukey tests. For longitudinal data, mixed-effects models account for inter-subject variability. Collaborate with a biostatistician to validate assumptions and power calculations .

Advanced Research Questions

Q. How can mechanistic studies differentiate 3-Methylether-estradiol’s estrogen receptor (ER) binding affinity from its metabolites?

Employ competitive radioligand binding assays using tritiated estradiol to quantify ERα/ERβ affinity. Compare results with metabolites (e.g., 2-hydroxyestradiol) via LC-MS/MS. Molecular docking simulations can predict binding interactions, while CRISPR-engineered ER-null cell lines validate specificity .

Q. What experimental strategies resolve contradictions in 3-Methylether-estradiol’s reported pro- vs. anti-proliferative effects in cancer models?

Conduct time-course assays to capture context-dependent effects (e.g., hypoxia vs. normoxia). Use isoform-specific ER knockdowns to isolate signaling pathways. Meta-analyses of published datasets should adjust for variables like cell lineage, culture conditions, and metabolite cross-reactivity .

Q. How do researchers assess the long-term stability of 3-Methylether-estradiol under varying storage conditions?

Perform accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-UV and identify byproducts with LC-QTOF-MS. For lyophilized formulations, assess reconstitution efficiency and particle size distribution. Stability-indicating assays must validate method specificity .

Q. What pharmacokinetic (PK) models best predict in vivo efficacy from in vitro data for 3-Methylether-estradiol?

Develop physiologically based PK (PBPK) models incorporating hepatic clearance rates and plasma protein binding. Validate with rodent microdosing studies using isotopic labeling (e.g., ¹⁴C). Integrate pharmacodynamic (PD) endpoints like ER target engagement to refine dose-response predictions .

Q. How can researchers mitigate cross-reactivity in immunoassays measuring 3-Methylether-estradiol alongside endogenous estrogens?

Use monoclonal antibodies with epitope specificity for the 3-methyl ether group. Validate assays against structurally similar compounds (e.g., 2-methoxyestradiol) via cross-reactivity panels. Confirm results with orthogonal methods like gas chromatography–mass spectrometry (GC-MS) .

Q. What strategies address the compound’s limited aqueous solubility in preclinical formulations?

Optimize solubility using cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) or lipid-based nanoemulsions. Conduct phase solubility studies and characterize formulations via dynamic light scattering (DLS). For in vivo delivery, validate bioavailability using cassette dosing in pharmacokinetic screens .

Methodological Considerations

  • Data Contradictions : Reconcile conflicting results by conducting sensitivity analyses and stratifying data by covariates (e.g., estrogen receptor status, metabolic enzyme expression) .
  • Toxicity Profiling : Combine acute toxicity assays (e.g., zebrafish embryotoxicity) with subchronic rodent studies to identify organ-specific risks .
  • Mechanistic vs. Phenotypic Screens : Balance target-based assays (e.g., ER transactivation) with phenotypic readouts (e.g., tumor spheroid invasion) to capture holistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.